For example, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, which also feature an indole ring attached to an acetamide moiety, is described in one study. [] This synthesis involves reacting a substituted indole with a pyrazole or triazole derivative in the presence of a base and a suitable solvent.
Another study describes the synthesis of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives. [] This synthesis involves reacting an indole-3-carbaldehyde with chloroethyl acetate, followed by a reaction with aniline and subsequent modifications.
The molecular structure of N-cyclohexyl-2-(1H-indol-1-yl)acetamide has been studied using X-ray crystallography, as reported in one of the provided papers. [] The study revealed that the cyclohexane ring in the molecule adopts a chair conformation. The crystal packing is stabilized by weak π–π stacking interactions between the indole rings of neighboring molecules. Additionally, intermolecular hydrogen bonds involving the N—H group of the indole ring and the carbonyl oxygen of the acetamide group contribute to the overall crystal stability.
For instance, one study highlights the discovery of N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as covalent inhibitors of KRASG12C. [] These molecules, bearing the same core structure as N-cyclohexyl-2-(1H-indol-1-yl)acetamide, exert their activity by forming a covalent bond with the cysteine residue at position 12 of the KRAS protein.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: